2,4,6-trimethyl-1H-benzimidazol-5-ol
Description
2,4,6-Trimethyl-1H-benzimidazol-5-ol is a benzimidazole derivative characterized by methyl substituents at positions 2, 4, and 6, and a hydroxyl group at position 3. The methyl groups in this compound likely enhance lipophilicity, influencing membrane permeability and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding interactions with biological targets .
Properties
CAS No. |
148832-45-5 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,4,6-trimethyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C10H12N2O/c1-5-4-8-9(6(2)10(5)13)12-7(3)11-8/h4,13H,1-3H3,(H,11,12) |
InChI Key |
YWRGTBMBSBRLRH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1O)C)N=C(N2)C |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)N=C(N2)C |
Synonyms |
1H-Benzimidazol-5-ol,2,4,6-trimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2,4,6-trimethyl-1H-benzimidazol-5-ol and related benzimidazole derivatives:
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity : The methyl groups in this compound increase hydrophobicity compared to analogs with polar substituents (e.g., hydroxyl or boronic ester groups in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Stability : Boronic ester-containing analogs () are prone to hydrolysis, whereas the trimethyl derivative’s stability is likely higher due to the absence of labile functional groups.
Preparation Methods
Condensation Strategies for Precursor Formation
The synthesis begins with the preparation of substituted benzene-1,2-diamine derivatives, which serve as critical precursors. Patent US8987469B2 highlights the use of 2-fluoro-5-nitroaniline reacting with methylamine in aqueous or alcoholic solutions (25–40% concentration) at 80–90°C to yield N-1-methyl-4-nitrobenzene-1,2-diamine. This intermediate is subsequently treated with glutaric anhydride in tetrahydrofuran (THF) or toluene to form 5-[(2-methylamino-5-nitrophenyl)amino]-5-oxopentanoic acid, a step achieving 76–88% yields depending on acid catalysis. Adapting this approach, introducing methyl groups at positions 4 and 6 could involve starting with 4,6-dimethylbenzene-1,2-diamine , though this requires verification through regioselective methylation protocols.
Cyclization and Ring Formation
Cyclization of diamine precursors into the benzimidazole core is achieved via acid- or base-mediated reactions. WO2015005615A1 details a two-step process:
-
Stobbe Condensation : Reacting a substituted imidazole-carbaldehyde with diethyl succinate in methanol or ethanol at 50–55°C using potassium tert-butoxide as a base.
-
Cyclization : Treating the resulting α,β-unsaturated ester with ammonium acetate in acetonitrile at 80–85°C.
For 2,4,6-trimethyl substitution, modifying the aldehyde component to 2,4,6-trimethylbenzaldehyde could direct methyl groups into the benzimidazole scaffold. However, competing reactions at the 5-position necessitate protective group strategies, such as temporary nitro or methoxy groups, later converted to hydroxyl.
Functionalization at the 5-Position
Introducing the hydroxyl group at position 5 often involves post-cyclization modifications:
-
Nitro Reduction and Hydroxylation : Hydrogenating a nitro-substituted intermediate (e.g., ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate) using Pd/C or Raney nickel, followed by oxidative hydroxylation with H₂O₂ or m-CPBA.
-
Direct Hydrolysis : Treating a 5-cyano or 5-ester derivative with aqueous HCl or NaOH. Patent US8987469B2 reports hydrolysis of ethyl esters to carboxylic acids using 30% HCl at 60°C, achieving >85% conversion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization Solvent | Acetonitrile | 78–82 | |
| Esterification | Ethanol + H₂SO₄ (60–75% molar) | 88 | |
| Hydroxylation Temp | 60–70°C | 90 |
The use of acetonitrile in cyclization minimizes side reactions compared to chlorinated solvents, while ethanol with sulfuric acid accelerates esterification by 30%. Elevated temperatures (60–70°C) during hydroxylation improve reaction kinetics but risk over-oxidation.
pH and Catalysis
Maintaining pH 4.5–5.5 during alkylation steps, as demonstrated in US8987469B2 using acetic acid/acetate buffers, prevents unwanted polymerization. Strong acids (pKa <1.5) like H₂SO₄ enhance protonation of intermediates, favoring nucleophilic attack at the 2-position.
Comparative Analysis of Methodologies
Q & A
Q. What strategies mitigate synthetic challenges (e.g., low yields)?
- Methodology : Optimize catalysts (e.g., NaOEt for cyclization ). Employ stepwise protection of hydroxyl groups during multi-step synthesis . Monitor reactions in real-time via FT-IR or GC-MS to identify bottlenecks.
Key Considerations
- Data Interpretation : Cross-validate biological results with orthogonal assays (e.g., enzyme inhibition + cell viability) to rule off-target effects.
- Structural Insights : Prioritize X-ray/NMR data over computational predictions for conclusive stereochemical assignments.
- Reproducibility : Document reaction conditions (solvent purity, humidity) to ensure reproducibility across labs.
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